4-Methoxy-2-(trifluoromethyl)phenol
Overview
Description
“4-Methoxy-2-(trifluoromethyl)phenol” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The IUPAC name for this compound is 2-methoxy-4-(trifluoromethyl)phenol .
Synthesis Analysis
The synthesis of “4-Methoxy-2-(trifluoromethyl)phenol” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular weight of “4-Methoxy-2-(trifluoromethyl)phenol” is 192.14 . The InChI code for this compound is 1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methoxy-2-(trifluoromethyl)phenol” include a molecular weight of 192.14 , and it is a solid at room temperature .Scientific Research Applications
Electrochemistry of Phenols : A study by Villagrán et al. (2006) in the "Journal of Electroanalytical Chemistry" explored the electrochemistry of phenol and its derivatives in ionic liquids. It was observed that oxidation of phenol and phenolate occurred, leading to the formation of phenoxyl radicals and phenyl triflate molecules. This research is significant for understanding the electrochemical behavior of phenols in different environments (Villagrán et al., 2006).
Site-Selective Metalation Reactions : Marzi et al. (2001) in the "European Journal of Organic Chemistry" discussed the reactivity of O-Methoxymethyl (MOM) protected fluorophenols and (trifluoromethyl)phenols. The study highlighted the selective metalation and subsequent electrophilic substitution, providing insights into chemical reactivity and protection strategies in organic synthesis (Marzi et al., 2001).
Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) in the "Journal of Molecular Structure" conducted a study involving molecular docking and quantum chemical calculations on a compound similar to 4-Methoxy-2-(trifluoromethyl)phenol. The study provides insights into the molecular structure, spectroscopic data, and potential biological effects based on molecular docking results (Viji et al., 2020).
Anticancer Activity : A study by Sukria et al. (2020) in the "IOP Conference Series: Earth and Environmental Science" examined the anticancer activity of a compound structurally related to 4-Methoxy-2-(trifluoromethyl)phenol against T47D breast cancer cells. This research contributes to the understanding of potential anticancer properties of phenolic compounds (Sukria et al., 2020).
Spectroscopic Investigations for Non-Linear Optical Material : Hijas et al. (2018) in the "Journal of Molecular Structure" conducted spectroscopic investigations on a compound related to 4-Methoxy-2-(trifluoromethyl)phenol. The study focused on its potential as a non-linear optical material, contributing to materials science and photonics (Hijas et al., 2018).
Removal of Phenolic Hydroxyl Groups in Lignin Model Compounds : A study by Hu et al. (2000) examined the removal of phenolic hydroxyl groups in lignin model compounds, including those similar to 4-Methoxy-2-(trifluoromethyl)phenol. This research is significant for understanding the photostability and chemical modification of lignin, which has implications in material science and environmental chemistry (Hu et al., 2000).
Safety And Hazards
Future Directions
The future directions of “4-Methoxy-2-(trifluoromethyl)phenol” and its derivatives are promising. They have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAJNOMTBUFPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292452 | |
Record name | 4-Methoxy-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)phenol | |
CAS RN |
53903-50-7 | |
Record name | 4-Methoxy-2-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53903-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.